Cefaclor
Overview
Description
Cefaclor is a semisynthetic cephalosporin antibiotic for oral administration . It is chemically designated as 3-chloro-7-D-(2-phenylglycinamido)-3-cephem-4-carboxylic acid monohydrate . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 . It is used to treat many kinds of bacterial infections, such as bladder infection, ear infection, skin infection, or infection of the respiratory tract .
Synthesis Analysis
The synthesis technique of cefaclor involves employing 7-ACCA as a raw material, and the condensation of process acidylate, hydrolysis obtains the hydrochloride aqueous solution of cefaclor . In the enzymatic synthesis of cefaclor, 3-chloro-7-d-(2-phenylglycinamide)-3-cephem-4-carboxylic acid, from phenylglycine methyl ester and 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid, the in situ product could influence both the overall conversion and hydrolysis of the ester .
Molecular Structure Analysis
Cefaclor has a molecular formula of C15H14ClN3O4S . Its average mass is 367.807 Da and its monoisotopic mass is 367.039368 Da . It has 3 defined stereocentres .
Chemical Reactions Analysis
Cefaclor, a second-generation semi-synthetic orally administered cephalosporin antibiotic, exhibits a broad antibacterial spectrum against various gram-positive and gram-negative bacteria .
Physical And Chemical Properties Analysis
Cefaclor has a molecular weight of 385.82 . The color of the drug powder in the dry powder state is white to off-white . After reconstitution, it turns to a red suspension .
Scientific Research Applications
Treatment of Various Infections : Cefaclor has been effective in treating urinary tract infections (80% success rate), upper respiratory tract infections (87%), otitis media (90%), lower respiratory tract infections (99%), and skin and skin structure infections (96%) (Kammer & Short, 1979).
Pediatric Use : In children, cefaclor has shown efficacy in treating otitis media, with comparable effectiveness to phenoxymethyl penicillin. Its minimal side effects and good patient acceptance make it suitable for pediatric use (Disney et al., 1979).
Adverse Reactions : While generally well-tolerated, cefaclor can cause adverse reactions like gastrointestinal issues (2.6%) and hypersensitivity (1.5%). Serum sickness-like reactions characterized by urticaria, pruritus, arthritis, and/or arthralgias have been reported in children (Hebert et al., 1991).
Pharmacokinetics and Food Interactions : The absorption of cefaclor can be influenced by food intake. Different types and quantities of meals can affect its maximum concentration and the time to reach maximum concentration in serum (Oguma et al., 1991).
Environmental Impact and Decomposition : Cefaclor's presence in the environment raises concerns about antibiotic-resistant bacteria. Gamma radiation has been studied as a method for the decomposition and mineralization of cefaclor in water, suggesting potential applications in treating pharmaceutical wastewaters (Yu et al., 2008).
Metabolism in Animals : Studies on laboratory animals show that cefaclor is mostly excreted unchanged via renal excretion in rats and mice, while it undergoes more metabolism in dogs (Sullivan et al., 1976).
Population Pharmacokinetics : Population pharmacokinetic studies, like those conducted on Korean subjects, help in understanding the factors affecting cefaclor's pharmacokinetics, which could aid in more effective and personalized therapies (Jeong et al., 2021).
Safety And Hazards
Cefaclor may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . In case of inadequate ventilation, wear respiratory protection .
Future Directions
Cefaclor remains clinically effective in patients with respiratory tract infections, making it competitive with other cephalosporins and with macrolides and fluoroquinolones, including many newer agents used for respiratory tract infections . Multiple clinical trials have shown that extended-release cefaclor demonstrates tolerability and efficacy comparable to those of immediate-release cefaclor .
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.10e-01 g/L | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
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Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
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Product Name |
Cefaclor | |
CAS RN |
53994-73-3, 70356-03-5 | |
Record name | Cefaclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
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Record name | Cefaclor [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
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Record name | Cefaclor | |
Source | DrugBank | |
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Record name | cefaclor | |
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Record name | Cefaclor | |
Source | EPA DSSTox | |
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Record name | Cefaclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
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Record name | CEFACLOR ANHYDROUS | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
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Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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